

Pharmacological Profile of Cefaclor for Research Applications

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Compound of Interest

Compound Name: Cefaclor

Cat. No.: B193732

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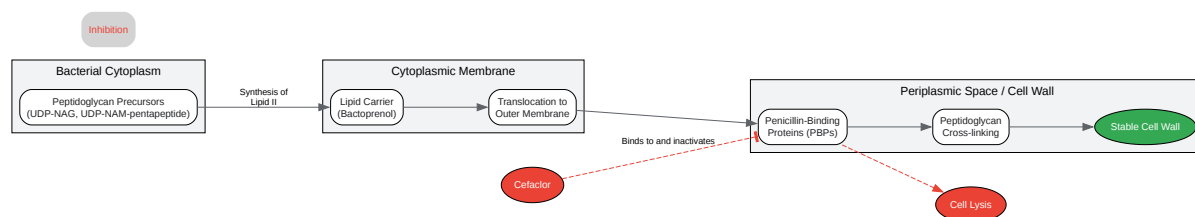
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of **Cefaclor**, a second-generation cephalosporin antibiotic. The information presented is intended to support research and development applications by providing detailed data on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and spectrum of activity.

Mechanism of Action

Cefaclor is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of **Cefaclor** is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7]

By binding to and inactivating these PBPs, **Cefaclor** disrupts the cross-linking of peptidoglycan chains.[2] This interference with the cell wall assembly leads to a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][8]



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Figure 1: Cefaclor's mechanism of action on bacterial cell wall synthesis.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of **Cefaclor** have been well-characterized, demonstrating its suitability for oral administration.

Parameter	Value	Reference
Absorption	Well-absorbed orally. Peak serum concentrations are reached within 30-60 minutes. Food may delay but does not decrease the extent of absorption.	[9][10]
Distribution	Protein binding is approximately 23.5-25%.	[1][11]
Metabolism	Cefaclor is not significantly metabolized in the body.	[1][9]
Excretion	Primarily excreted unchanged in the urine. Approximately 60-85% of the drug is eliminated via the kidneys within 8 hours.	[1]
Half-life	The serum half-life in individuals with normal renal function is approximately 0.6 to 0.9 hours.	[1][12]

Pharmacodynamics

The bactericidal activity of **Cefaclor** is primarily dependent on the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (Time > MIC).[13] This time-dependent killing characteristic is typical for beta-lactam antibiotics.[14]

Parameter	Description	Reference
Primary Pharmacodynamic Index	Time above Minimum Inhibitory Concentration (T > MIC)	[13][14]
Effect	Bactericidal	[4]

Spectrum of Activity

Cefaclor is a second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[\[1\]](#)[\[15\]](#)[\[16\]](#)

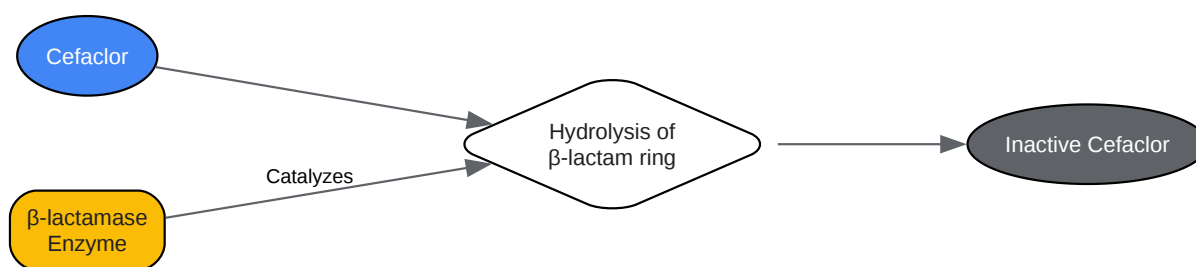
Organism	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Streptococcus pneumoniae	< 2	[17]		
Streptococcus pyogenes	0.06 - 4	[15]		
Staphylococcus aureus (methicillin-susceptible)	0.6 - 128	[15]		
Haemophilus influenzae	0.03 - 128	< 2	[15] [17]	
Moraxella catarrhalis	< 2	[17]		
Escherichia coli	[1]			
Klebsiella spp.	[1]			
Proteus mirabilis	[1]			

Mechanisms of Resistance

Bacterial resistance to **Cefaclor** can emerge through several mechanisms:

- Enzymatic Degradation: The production of β -lactamase enzymes is a primary mechanism of resistance.[\[18\]](#)[\[19\]](#) These enzymes hydrolyze the β -lactam ring of **Cefaclor**, rendering the antibiotic inactive.[\[18\]](#) **Cefaclor** is susceptible to hydrolysis by some β -lactamases.[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of **Cefaclor**, thereby diminishing its inhibitory effect on cell wall synthesis.[12][23]
- Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of **Cefaclor** into the cell, preventing it from reaching its PBP targets.[8][24]



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Figure 2: Mechanism of β -lactamase mediated resistance to **Cefaclor**.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of **Cefaclor** against a bacterial isolate using the broth microdilution method, following general principles from EUCAST and other standard methodologies.[25][26]

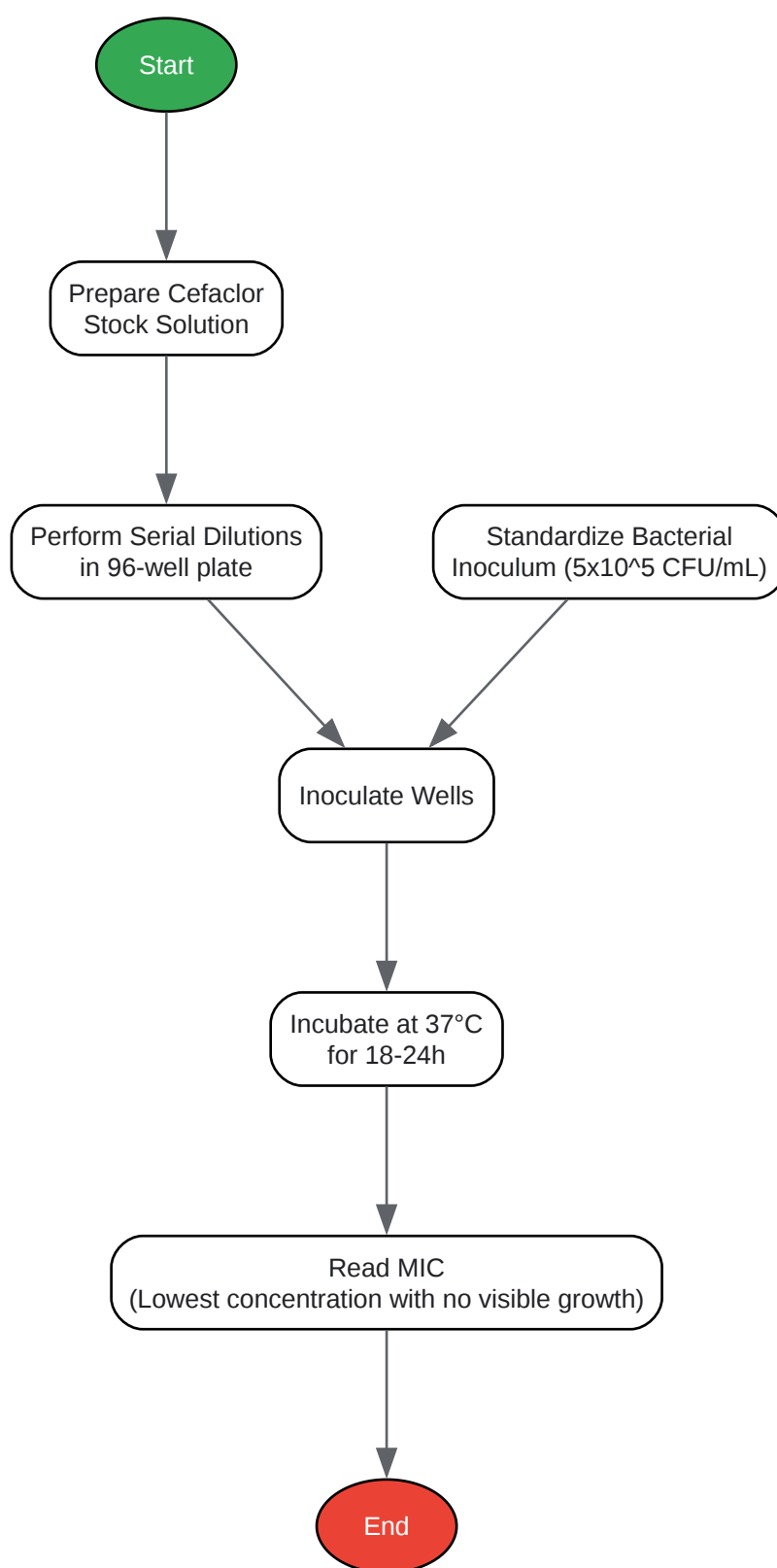
Materials:

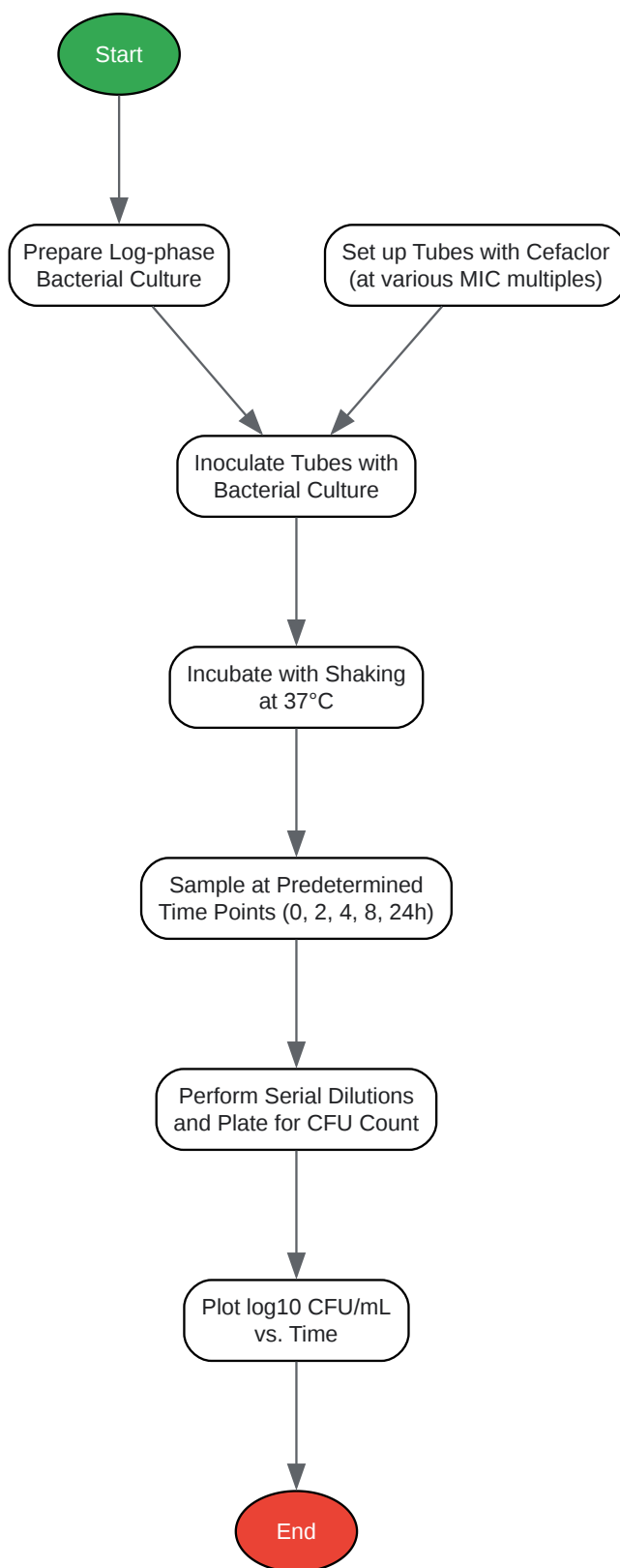
- **Cefaclor** analytical standard
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 5×10^5 CFU/mL

- Spectrophotometer
- Sterile diluents (e.g., water, DMSO)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Cefaclor** in a suitable solvent at a concentration of 10 mg/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the **Cefaclor** stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
- Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the **Cefaclor** dilutions, resulting in a final inoculum of approximately 2.5×10^5 CFU/mL.
- Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Cefaclor** that completely inhibits visible growth of the bacteria.





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